5-Phenyl-1lambda~6~-thiopyran-1,1(2H)-dione
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Overview
Description
5-phenyl-2H-thiopyran 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing analogs of pyrans, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a phenyl group attached to the thiopyran ring. The presence of the sulfur atom and the phenyl group imparts distinct chemical and physical properties to the compound, making it a valuable building block in organic synthesis and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with appropriate reagents. One common method includes the reaction of thiopyran-3-one with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield the desired compound . Another approach involves the use of trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to introduce trifluoromethyl groups into the thiopyran ring, followed by oxidation and dehydration reactions .
Industrial Production Methods
Industrial production of 5-phenyl-2H-thiopyran 1,1-dioxide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiopyran derivatives.
Substitution: Phenyl-substituted thiopyrans.
Scientific Research Applications
5-phenyl-2H-thiopyran 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-phenyl-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom can form strong interactions with metal ions and proteins, influencing enzymatic activities and cellular processes. Additionally, the phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiopyran: A heterocyclic compound with a sulfur atom replacing the oxygen atom in the pyran ring.
Thiopyrylium: A positively charged analog of thiopyran with unique electronic properties.
Thiophene: A five-membered sulfur-containing heterocycle with aromatic properties.
Uniqueness
5-phenyl-2H-thiopyran 1,1-dioxide stands out due to its combination of a thiopyran ring and a phenyl group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
15031-01-3 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-phenyl-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C11H10O2S/c12-14(13)8-4-7-11(9-14)10-5-2-1-3-6-10/h1-7,9H,8H2 |
InChI Key |
OAMFBAOFPOTUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CS1(=O)=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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